N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19992761
InChI: InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)17-16(20)15-14(18-19-22-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)
SMILES:
Molecular Formula: C16H13N3O2S
Molecular Weight: 311.4 g/mol

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC19992761

Molecular Formula: C16H13N3O2S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C16H13N3O2S
Molecular Weight 311.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)17-16(20)15-14(18-19-22-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)
Standard InChI Key KCIPESPHPIZIKB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (molecular formula: C16H13N3O2S\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}, molecular weight: 311.4 g/mol) features a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a carboxamide moiety linked to a 4-methoxyphenyl ring . The methoxy group (-OCH₃) enhances solubility and modulates electronic interactions, while the phenyl and carboxamide groups contribute to steric bulk and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC NameN-(4-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide
Molecular FormulaC16H13N3O2S\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight311.4 g/mol
SMILESCOC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
logP3.93 (predicted)
Hydrogen Bond Donors1

The compound’s planar thiadiazole ring facilitates π-π stacking with aromatic residues in biological targets, while the carboxamide group enables hydrogen bonding with enzymatic active sites .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step protocol:

  • Formation of Thiadiazole Core: Cyclocondensation of thiosemicarbazide derivatives with α-keto acids or esters under acidic conditions.

  • Carboxamide Coupling: Reaction of 5-chlorothiadiazole intermediates with 4-methoxyaniline in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C .

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Table 2: Optimal Reaction Conditions

ParameterConditionYield
SolventDimethylformamide (DMF)78%
Temperature70°C
CatalystNone
Reaction Time12 hours

The use of DMF enhances substrate solubility, while controlled pH (6.5–7.5) minimizes side reactions. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with 1H^1\text{H}-NMR peaks at δ 3.81 ppm (methoxy protons) and δ 7.2–8.1 ppm (aromatic protons) .

Mechanism of Biological Action

GSK3β Inhibition

N-(4-Methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide inhibits GSK3β (IC50=1.2μM\text{IC}_{50} = 1.2 \mu\text{M}), a serine/threonine kinase implicated in Wnt/β-catenin signaling and apoptosis regulation. Molecular docking studies reveal that the thiadiazole ring occupies the ATP-binding pocket, while the methoxyphenyl group stabilizes interactions with Lys85 and Asp200 residues.

Key Effects of GSK3β Inhibition:

  • Anticancer Activity: Suppression of β-catenin degradation promotes apoptosis in colorectal cancer cells (HCT-116, IC50=8.7μM\text{IC}_{50} = 8.7 \mu\text{M}).

  • Neuroprotection: Reduced tau hyperphosphorylation in neuronal models of Alzheimer’s disease.

Pharmacological Applications and Research Findings

Cell LineIC50(μM)\text{IC}_{50} (\mu\text{M})Mechanism
HCT-116 (Colorectal)8.7β-catenin stabilization
MCF-7 (Breast)12.3Caspase-3 activation
A549 (Lung)15.1GSK3β inhibition

Structure-activity relationship (SAR) analyses indicate that electron-donating groups (e.g., methoxy) enhance potency compared to electron-withdrawing substituents. For instance, the chloro-substituted analog N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits reduced activity (IC50=22.4μM\text{IC}_{50} = 22.4 \mu\text{M}) due to decreased membrane permeability.

Antimicrobial Activity

While primary research focuses on oncology, preliminary data suggest moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) via ergosterol biosynthesis disruption .

Comparative Analysis with Structural Analogs

Table 4: Substituent Effects on Bioactivity

CompoundSubstituentIC50(μM)\text{IC}_{50} (\mu\text{M})logP
N-(4-Methoxyphenyl)-OCH₃8.73.93
N-(4-Chlorophenyl)-Cl22.44.55
N-(4-Methylphenyl)-CH₃18.94.12

Methoxy derivatives exhibit superior pharmacokinetic profiles, balancing lipophilicity (logP ≈ 3.93) and aqueous solubility (logS = -4.55) . Chloro and methyl groups increase logP but reduce target engagement due to steric hindrance .

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